2,2',2''-Nitrilotris(acetamide) monohydrochloride
CAS No.: 19037-75-3
Cat. No.: VC7955133
Molecular Formula: C6H13ClN4O3
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19037-75-3 |
---|---|
Molecular Formula | C6H13ClN4O3 |
Molecular Weight | 224.64 g/mol |
IUPAC Name | 2-[bis(2-amino-2-oxoethyl)amino]acetamide;hydrochloride |
Standard InChI | InChI=1S/C6H12N4O3.ClH/c7-4(11)1-10(2-5(8)12)3-6(9)13;/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13);1H |
Standard InChI Key | RCVWOQCUHNZKAP-UHFFFAOYSA-N |
SMILES | C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl |
Canonical SMILES | C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name is 2-[bis(2-amino-2-oxoethyl)amino]acetamide hydrochloride, reflecting its branched structure with three acetamide arms . Its condensed formula, N(CH₂CONH₂)₂Gly-NH₂·HCl, highlights the glycine-like backbone modified by acetamide substituents. Key identifiers include:
Property | Value | Source Reference |
---|---|---|
CAS Registry Number | 19037-75-3 | |
Molecular Formula | C₆H₁₃ClN₄O₃ | |
Molecular Weight | 224.64 g/mol | |
SMILES | C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl | |
InChIKey | RCVWOQCUHNZKAP-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents compared to the parent compound, nitrilotris(acetamide) (CAS 4862-18-4) .
Spectroscopic and Computational Data
Precaution | Response Measure |
---|---|
Wear nitrile gloves and safety goggles | Flush eyes with water for 15 minutes |
Use in well-ventilated areas | Wash skin with soap and water immediately |
Avoid dust formation | Seek medical attention for persistent irritation |
The hydrochloride’s acidic nature necessitates additional precautions against corrosion, though specific data remain unpublished.
Synthetic Pathways and Industrial Relevance
Relationship to Patent Literature
A 2004 patent (US20040198836A1) describes the synthesis of (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride using sodium borohydride and stannous chloride . While structurally distinct from 2,2',2''-nitrilotris(acetamide) monohydrochloride, this method demonstrates industrial strategies for:
These techniques could theoretically apply to synthesizing 2,2',2''-nitrilotris(acetamide) derivatives, though no direct evidence exists in current literature.
Regulatory and Environmental Status
Global Regulatory Status
The European Chemicals Agency (ECHA) lists 2,2',2''-nitrilotris(acetamide) monohydrochloride under EC number 242-771-8 but provides no substance-specific regulations . Its parent compound (EC 225-469-0) lacks harmonized classification under CLP regulations, indicating insufficient data for full hazard assessment .
Environmental Persistence
Quantitative structure-activity relationship (QSAR) models predict moderate biodegradability (Biowin v4.10 score: 0.7) due to the compound’s polar functional groups . Hydrolysis under alkaline conditions likely cleaves amide bonds, releasing acetate and ammonium byproducts.
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